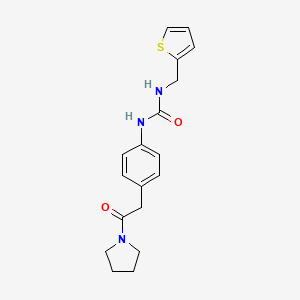
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound classified as a urea derivative This compound is notable for its unique structure, which combines a pyrrolidine ring and a thiophene moiety with a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. A common synthetic route includes the initial formation of the 2-(pyrrolidin-1-yl)ethanone intermediate, followed by its reaction with a substituted benzyl isocyanate to form the urea derivative. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
For example:
Step 1: Synthesis of 2-(pyrrolidin-1-yl)ethanone from pyrrolidine and acetyl chloride.
Step 2: Formation of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl isocyanate from the intermediate.
Step 3: Coupling of the isocyanate with thiophen-2-ylmethanol under anhydrous conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors and more efficient catalytic processes. The exact methods would depend on the desired scale, cost efficiency, and purity requirements.
化学反应分析
Types of Reactions
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones when oxidized by agents like m-chloroperbenzoic acid.
Reduction: Can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, H2O2.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acylating agents.
Major Products
Depending on the reaction conditions, major products might include sulfoxides, sulfones, primary and secondary amines, and various substituted thiophenes.
科学研究应用
Chemistry: Used as an intermediate for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or enzyme inhibition assays.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of novel materials or as a catalyst in specific chemical reactions.
作用机制
The mechanism by which this compound exerts its effects can vary widely depending on its application. Generally, its structure allows it to interact with various molecular targets, including enzymes, receptors, and cellular pathways. For example, it might inhibit an enzyme by mimicking the natural substrate, thereby blocking the active site.
相似化合物的比较
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea can be compared to other urea derivatives such as:
1-(4-(2-Oxo-2-(morpholin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Similar but with a morpholine ring.
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Differing by a piperidine ring.
What sets this compound apart is its unique combination of the pyrrolidine and thiophene moieties, which may impart distinct physical and chemical properties, leading to specific biological activities not observed in its counterparts.
This article should provide a comprehensive overview
属性
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-9-1-2-10-21)12-14-5-7-15(8-6-14)20-18(23)19-13-16-4-3-11-24-16/h3-8,11H,1-2,9-10,12-13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSVTXZBDPTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914910.png)
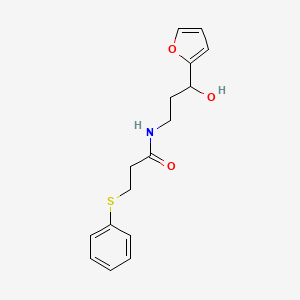
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2914914.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
![N-Methyl-N-[2-oxo-2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2914917.png)
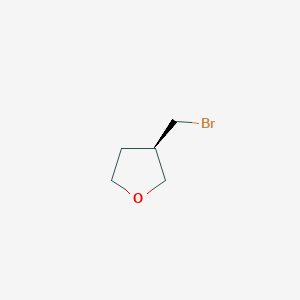
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
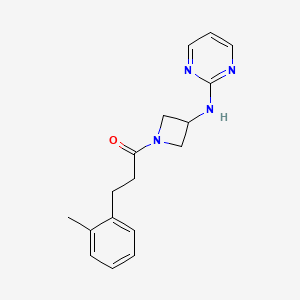
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2914928.png)
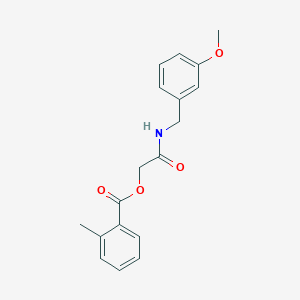
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2914930.png)
![methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2914931.png)
